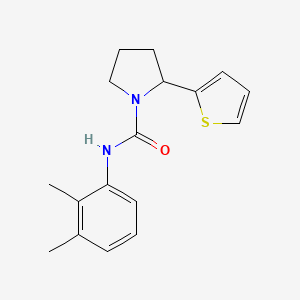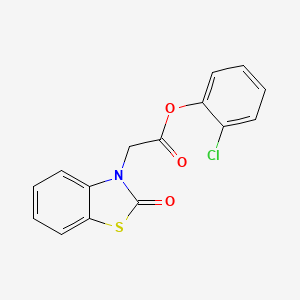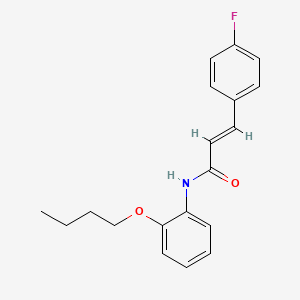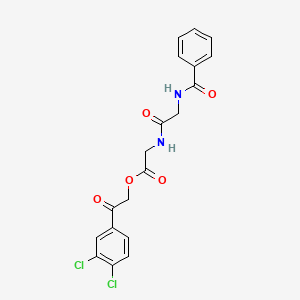
N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide
描述
N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes such as pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic applications in various diseases.
作用机制
N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide selectively inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide increases the levels of endocannabinoids in the body, leading to potential therapeutic effects. Endocannabinoids act on cannabinoid receptors in the body, which are involved in various physiological processes such as pain, mood, and appetite.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide has been shown to increase the levels of anandamide in the body, leading to potential therapeutic effects. Anandamide is an endocannabinoid that acts on cannabinoid receptors in the body. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. In addition, N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide has been shown to have anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be scaled up for large-scale production. It has also been extensively studied for its potential therapeutic applications in various diseases. However, there are also limitations to using N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide in lab experiments. It is a selective inhibitor of FAAH, which means that it may not have the same effects as other endocannabinoid modulators. In addition, the effects of N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide may vary depending on the dose and route of administration.
未来方向
There are several future directions for the study of N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide. One area of research is the potential therapeutic applications of N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide in various diseases. It has shown promise in animal models for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another area of research is the development of new FAAH inhibitors with improved potency and selectivity. In addition, the effects of N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide on the endocannabinoid system and other physiological processes need to be further studied to fully understand its potential therapeutic applications.
科学研究应用
N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In addition, N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide has been shown to have anti-inflammatory and anti-tumor effects.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-6-3-7-14(13(12)2)18-17(20)19-10-4-8-15(19)16-9-5-11-21-16/h3,5-7,9,11,15H,4,8,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXVXBKOLKHOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCCC2C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethylphenyl)-2-(thiophen-2-YL)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-ethyl-5,6-dimethyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4794237.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B4794239.png)
![2-[(4-chlorophenoxy)methyl]-5-[4-(diphenylmethyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4794248.png)

![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4794257.png)
![3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4794259.png)


![4-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B4794299.png)
![2-[isopropyl(phenyl)amino]-2-oxoethyl (2,4-dichlorophenoxy)acetate](/img/structure/B4794302.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4794317.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4794322.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4794323.png)